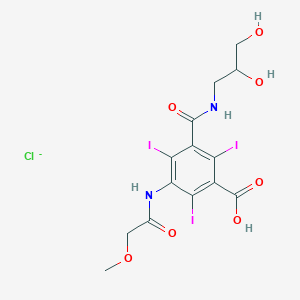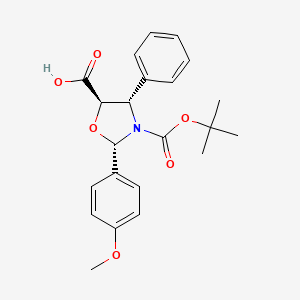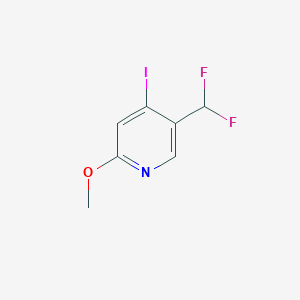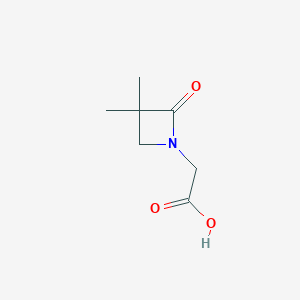
3,3-Dimethyl-2-oxo-1-azetidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-oxo-1-azetidineacetic acid is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxo-1-azetidineacetic acid typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2-oxo-1-azetidineacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The azetidine ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3,3-Dimethyl-2-oxo-1-azetidineacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,3-Dimethyl-2-oxo-1-azetidineacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. Specific pathways and targets depend on the functional groups attached to the azetidine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
3,3-Dimethyl-2-oxoazetidine: Lacks the acetic acid moiety but shares the core azetidine structure.
Oxetane derivatives: Four-membered rings with oxygen instead of nitrogen.
Uniqueness
3,3-Dimethyl-2-oxo-1-azetidineacetic acid is unique due to the presence of both the azetidine ring and the acetic acid functional group. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-(3,3-dimethyl-2-oxoazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-7(2)4-8(6(7)11)3-5(9)10/h3-4H2,1-2H3,(H,9,10) |
Clé InChI |
JBVZBEAPKPVQOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1=O)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


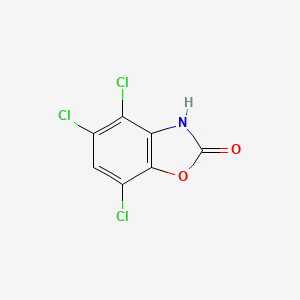
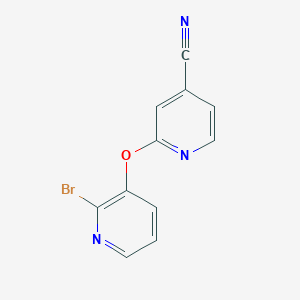
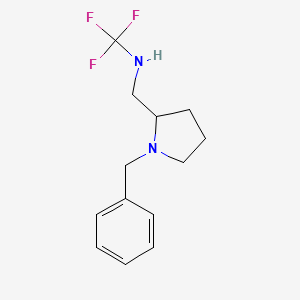

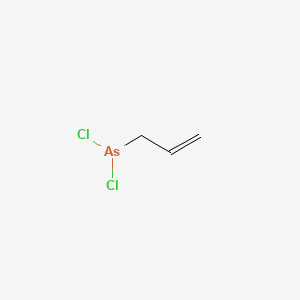
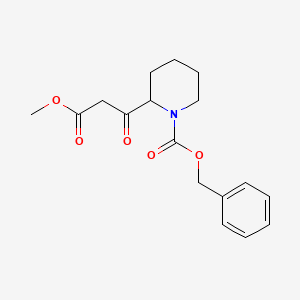
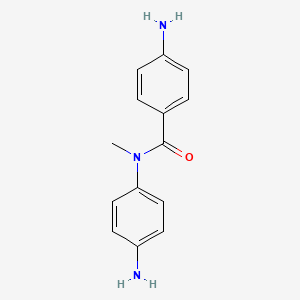
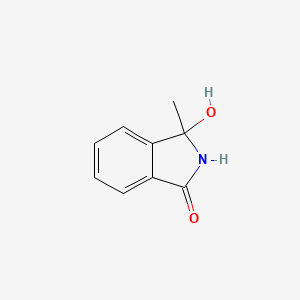
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)

